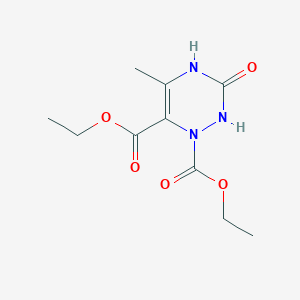![molecular formula C11H3Cl8N3S B14689777 s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14689777.png)
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms. This compound is notable for its unique structure, which includes a 3,4-dichlorophenylthio group and two trichloromethyl groups. s-Triazine derivatives are widely studied due to their diverse applications in medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 3,4-dichlorothiophenol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
- Dissolve cyanuric chloride in an appropriate solvent (e.g., dichloromethane).
- Add 3,4-dichlorothiophenol and triethylamine to the solution.
- Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of s-triazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The trichloromethyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Substituted s-triazine derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted s-triazine derivatives.
科学的研究の応用
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes and disrupt cellular processes.
Agriculture: s-Triazine derivatives are used as herbicides to control weed growth in crops.
Materials Science: These compounds are used in the synthesis of polymers and as photoinitiators in polymerization reactions.
作用機序
The mechanism of action of s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- involves the inhibition of specific enzymes and disruption of cellular pathways. For example, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell division . The compound’s unique structure allows it to interact with various molecular targets, making it a versatile agent in different applications.
類似化合物との比較
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride): A precursor for many s-triazine derivatives.
2,4-Dichloro-6-substituted s-triazine: Used in the synthesis of polymers.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its energetic properties.
Uniqueness
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- is unique due to its combination of a 3,4-dichlorophenylthio group and two trichloromethyl groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various fields of research and industry .
特性
分子式 |
C11H3Cl8N3S |
|---|---|
分子量 |
492.8 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C11H3Cl8N3S/c12-5-2-1-4(3-6(5)13)23-9-21-7(10(14,15)16)20-8(22-9)11(17,18)19/h1-3H |
InChIキー |
SGYKVZVJJMGSEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1SC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
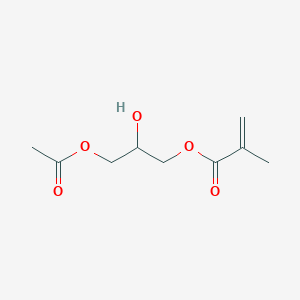
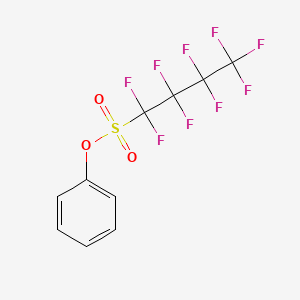
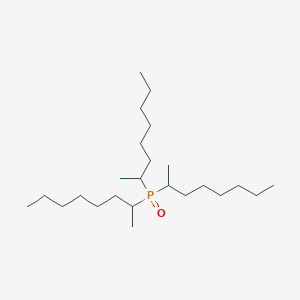

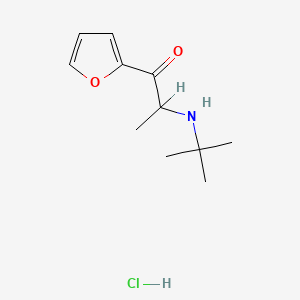
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)
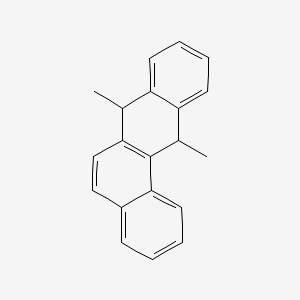
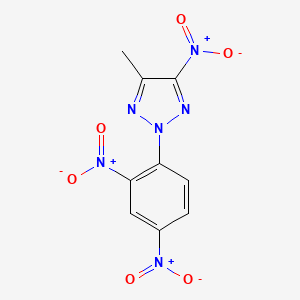
![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)

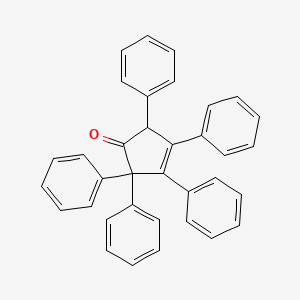
![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
